

4-Bromo-2-hydroxybenzoic Acid: A Versatile Intermediate in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **4-Bromo-2-hydroxybenzoic Acid**

Cat. No.: **B155236**

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Abstract

4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), a brominated derivative of salicylic acid, represents a critical and versatile building block in the landscape of pharmaceutical research and development. Its trifunctional molecular architecture—featuring a carboxylic acid, a phenolic hydroxyl group, and a reactive bromine atom—provides medicinal chemists with a powerful scaffold for constructing complex molecular entities. This guide offers an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of **4-Bromo-2-hydroxybenzoic acid**, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental protocols. We will delve into the causality behind synthetic choices, the mechanistic underpinnings of its key reactions, and its role in the development of therapeutic agents.

Core Physicochemical & Structural Properties

4-Bromo-2-hydroxybenzoic acid is a white to off-white crystalline solid under standard conditions.^[1] Its structure is fundamentally that of salicylic acid, with the addition of a bromine atom at the C4 position, para to the carboxyl group. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylic acid is a key structural feature, influencing its acidity and conformation.^[2]

Table 1: Physicochemical Properties of **4-Bromo-2-hydroxybenzoic Acid**

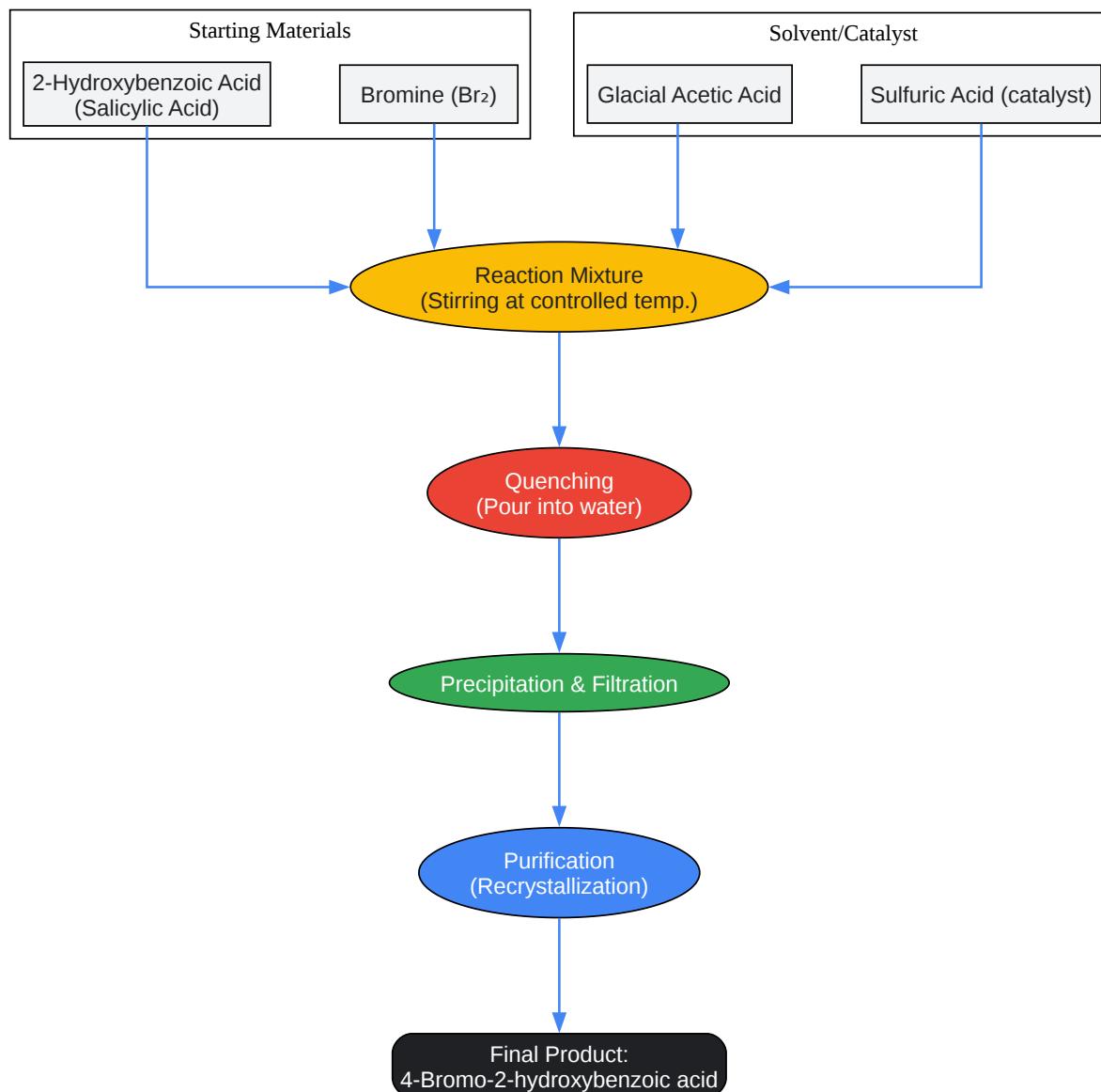
Property	Value	Source(s)
CAS Number	1666-28-0	[3]
Molecular Formula	C ₇ H ₅ BrO ₃	[3]
Molecular Weight	217.02 g/mol	[3]
Appearance	White to off-white crystalline solid/powder	[1][3]
Melting Point	216-217 °C	
Solubility	Limited in water; soluble in polar organic solvents like ethanol, acetone, and DMF.	[1]
SMILES String	OC(=O)c1ccc(Br)cc1O	
InChI Key	FYAKLZKQJDBBKW- UHFFFAOYSA-N	

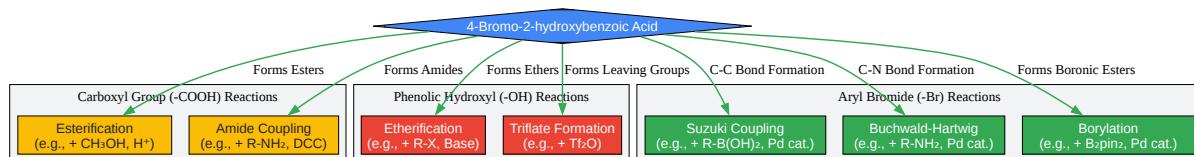
Synthesis of **4-Bromo-2-hydroxybenzoic Acid:** Methodologies and Rationale

The preparation of **4-Bromo-2-hydroxybenzoic acid** can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two common, reliable methods.

Method A: Electrophilic Bromination of 2-Hydroxybenzoic Acid

This is a direct and widely used approach that leverages the principles of electrophilic aromatic substitution. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing. Since the ortho position is sterically hindered and already substituted, bromination occurs selectively at the para position (C4).[1]





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Caption: Reactivity Map of **4-Bromo-2-hydroxybenzoic Acid**.

- Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (e.g., with thionyl chloride and methanol) and amide bond formation. [4] This allows for the introduction of diverse side chains and the modulation of pharmacokinetic properties like solubility and cell permeability.
- Phenolic Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions to form phenol ethers. [4] More strategically, it can be converted into a triflate (-OTf), an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, further expanding synthetic possibilities. [4]* Aryl Bromide: The bromine atom is the key site for modern cross-coupling reactions. It serves as a handle for introducing new carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. [4] This functionality is paramount for building the complex carbon skeletons of many active pharmaceutical ingredients (APIs). The bromine can also be converted into a boronic acid/ester, reversing its reactivity profile for subsequent coupling steps. [4]

Applications in Pharmaceutical Development

4-Bromo-2-hydroxybenzoic acid is a precursor for various classes of therapeutic agents. Its structural similarity to salicylic acid makes it an attractive starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

- **Anti-inflammatory and Antimicrobial Agents:** The salicylic acid core is a well-established pharmacophore for anti-inflammatory activity. Modifications enabled by the bromo-substituent allow for the synthesis of new derivatives with potentially improved efficacy, selectivity, or safety profiles. [1] The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects. [5]* **Scaffold for Complex Synthesis:** In drug discovery, this intermediate is used to synthesize 1,2,4-trisubstituted benzene ring derivatives, which are common motifs in many pharmaceuticals. [4] By leveraging the sequential reactivity of the three functional groups, chemists can efficiently build libraries of compounds for high-throughput screening.
- **Industrial Intermediate:** Beyond direct API synthesis, it also serves as an intermediate in the production of materials like UV absorbers and as an anti-scorch agent in the rubber industry, highlighting its chemical stability and utility. [4][6]

Safety and Handling

As with any laboratory chemical, **4-Bromo-2-hydroxybenzoic acid** should be handled with appropriate care.

- **Hazards:** It is considered harmful if swallowed and may cause skin, eye, and respiratory irritation. [6][7]* **Precautions:** Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust. [6]* **Environmental:** Avoid release to the environment, as the compound may be harmful to aquatic organisms. [6]

Conclusion

4-Bromo-2-hydroxybenzoic acid is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable synthesis and versatile, trifunctional nature provide a reliable and efficient pathway to molecular complexity. By understanding the causality behind its synthetic protocols and the mechanistic logic of its reactivity, drug development professionals can fully leverage this intermediate to accelerate the discovery and synthesis of next-generation pharmaceuticals. Its continued application in creating novel anti-inflammatory, antimicrobial, and other therapeutic agents underscores its lasting importance in the field.

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